molecular formula C15H13N3O2 B12209799 N-(4-Methoxy-1-phenazinyl)acetamide

N-(4-Methoxy-1-phenazinyl)acetamide

Cat. No.: B12209799
M. Wt: 267.28 g/mol
InChI Key: IZDACJZDTNHIFK-UHFFFAOYSA-N
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Description

N-(4-Methoxy-1-phenazinyl)acetamide (C₁₅H₁₃N₃O₂, molecular weight 267.28 g/mol) is a phenazine-derived acetamide characterized by a methoxy (-OCH₃) group at the 4-position of the phenazinyl ring and an acetamide (-NHCOCH₃) substituent at the 1-position . Phenazine derivatives are heterocyclic compounds with a fused benzene and pyrazine ring system, often associated with diverse biological activities. The methoxy group likely enhances solubility and modulates electronic properties, while the acetamide moiety serves as a pharmacophore for target interactions.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-(4-methoxyphenazin-1-yl)acetamide

InChI

InChI=1S/C15H13N3O2/c1-9(19)16-12-7-8-13(20-2)15-14(12)17-10-5-3-4-6-11(10)18-15/h3-8H,1-2H3,(H,16,19)

InChI Key

IZDACJZDTNHIFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C2=NC3=CC=CC=C3N=C12)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-1-phenazinyl)acetamide typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. One common method is the Wohl–Aue reaction, which involves the reaction of 1,2-diaminobenzene with an aldehyde in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-1-phenazinyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenazines .

Scientific Research Applications

N-(4-Methoxy-1-phenazinyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.

    Biology: The compound exhibits antimicrobial and antitumor activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in treating infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-1-phenazinyl)acetamide involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. The compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Acetamide derivatives exhibit a broad spectrum of biological activities depending on their substituents. Below, N-(4-Methoxy-1-phenazinyl)acetamide is compared to analogs based on structural motifs and pharmacological properties.

Analgesic Acetamide Derivatives

Compounds with sulfonamide and piperazinyl groups demonstrate significant analgesic activity. For example:

Compound ID Structure Activity Reference
N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide (35) Piperazinyl-sulfonyl-phenyl core Analgesic (comparable to paracetamol)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) Piperazinyl-sulfonyl-phenyl core Anti-hypernociceptive (inflammatory pain)

The absence of a phenazinyl ring in these analogs suggests that the phenazine core in this compound may confer distinct pharmacokinetic or target-specific advantages.

Antimicrobial and Antifungal Acetamides

Sulfonyl-linked benzothiazole and aryl groups are critical for antimicrobial activity:

Compound ID Structure Activity Reference
Compound 47 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide Gram-positive bacteria inhibition
Compound 50 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(6-chloropyridin-2-yl)acetamide Antifungal

Key Insight: The benzo[d]thiazole sulfonyl group disrupts microbial cell walls or enzymatic processes.

Anti-Cancer Acetamide Derivatives

Quinazoline-sulfonyl and methoxyphenyl groups enhance cytotoxicity:

Compound ID Structure Activity Reference
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) Quinazoline-sulfonyl-methoxyphenyl core Potent anti-cancer (HCT-1, MCF-7 cells)
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) Morpholine-quinazoline-methoxyphenyl core Broad-spectrum anti-cancer

Key Insight : The methoxyphenyl group in these compounds improves DNA intercalation or kinase inhibition. This compound’s phenazinyl ring could similarly interact with topoisomerases or redox-sensitive targets, warranting further investigation.

Neuroactive and Receptor-Targeting Acetamides

Pyridazinone and piperazinyl derivatives act as G-protein-coupled receptor (GPCR) agonists:

Compound ID Structure Activity Reference
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-6-oxopyridazin-1-yl]acetamide Pyridazinone-methoxybenzyl core FPR2 agonist (calcium mobilization)
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazinyl)ethyl}-2-(3-methoxyphenoxy)acetamide Piperazinyl-methoxyphenoxy core GPR139 agonist (social interaction models)

Key Insight : The methoxy and piperazinyl groups in these compounds enhance blood-brain barrier permeability and receptor specificity. This compound’s phenazinyl core may offer unique GPCR modulation due to its planar aromatic structure.

Structural and Electronic Considerations

  • Meta vs. This compound’s para-methoxy group may optimize solubility and steric interactions.
  • Phenazine vs. Benzene Core : Phenazine’s extended π-system could enhance intercalation or redox activity compared to simpler phenyl analogs (e.g., ’s 2-(4-methoxyphenyl)-N-(4-phenylpiperazinyl)acetamide) .

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